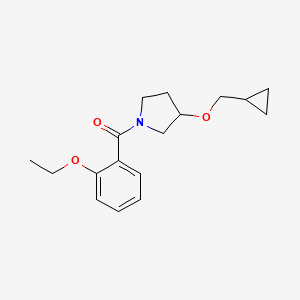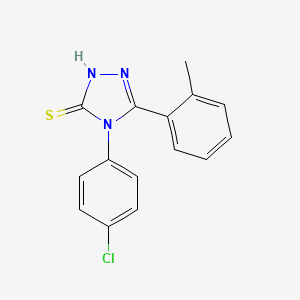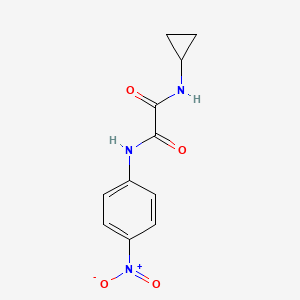![molecular formula C22H28N2O2 B2979618 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one CAS No. 2379986-74-8](/img/structure/B2979618.png)
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one is a complex organic compound that features a piperidine ring, a phenyl group, and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyridine moiety, and the incorporation of the phenyl group. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and can be employed to attach the phenyl group to the piperidine ring.
Nucleophilic substitution: This reaction can be used to introduce the pyridine moiety into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The ether linkage in the compound may be susceptible to oxidation under harsh conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-tris((6-methylpyridin-2-yl)oxy)benzene: A compound with a similar pyridine moiety but different structural arrangement.
3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one: A related compound with a different ring structure.
Uniqueness
1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-phenylbutan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-8-5-13-21(23-18)26-17-20-12-7-15-24(16-20)22(25)14-6-11-19-9-3-2-4-10-19/h2-5,8-10,13,20H,6-7,11-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQARBPCFHPHJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2979536.png)
![N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2979537.png)
![1-(2-fluorophenyl)-3-[(3R)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea](/img/structure/B2979541.png)
![4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2979546.png)
![5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2979547.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2979549.png)

![4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2979551.png)

![3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol](/img/structure/B2979553.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide](/img/structure/B2979554.png)
![N-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2979557.png)

